molecular formula C14H11FO2 B2528596 (2'-Fluorobiphenyl-2-yl)acetic acid CAS No. 179804-92-3

(2'-Fluorobiphenyl-2-yl)acetic acid

Cat. No.: B2528596
CAS No.: 179804-92-3
M. Wt: 230.238
InChI Key: NUFKUCQFQDPPJF-UHFFFAOYSA-N
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Description

(2’-Fluorobiphenyl-2-yl)acetic acid is an organic compound with the molecular formula C14H11FO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluorine atom and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Fluorobiphenyl-2-yl)acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of (2’-Fluorobiphenyl-2-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(2’-Fluorobiphenyl-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
(2'-Fluorobiphenyl-2-yl)acetic acid serves as a significant intermediate in the synthesis of various pharmaceuticals. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) positions it as a potential candidate for developing new anti-inflammatory agents. Research indicates that fluorinated compounds often exhibit altered pharmacokinetics and bioactivity compared to their non-fluorinated counterparts, which can enhance therapeutic efficacy and reduce side effects .

Case Studies

  • Anti-inflammatory Activity : Studies have shown that derivatives of this compound exhibit anti-inflammatory properties comparable to established NSAIDs. For instance, modifications at the acetic acid moiety have been explored to improve the compound's selectivity and reduce gastrointestinal toxicity .
  • Alzheimer's Disease Research : The compound's analogs have been investigated for their potential in treating Alzheimer’s disease by inhibiting amyloidogenesis, a key pathological feature of the disease. These studies suggest that such compounds may play a role in neuroprotection and cognitive enhancement .

Material Science

Advanced Materials Development
The unique chemical properties of this compound make it suitable for use in material science, particularly in creating advanced polymers and coatings. Its fluorine substitution can enhance the thermal stability and chemical resistance of materials, making them suitable for various industrial applications .

Property Enhancement Due to Fluorination
Thermal StabilityIncreased
Chemical ResistanceEnhanced
Mechanical PropertiesImproved

Organic Synthesis

Reagent in Organic Chemistry
As a valuable reagent, this compound facilitates the formation of complex organic molecules. Its application in organic synthesis allows chemists to streamline research processes by providing a versatile building block for constructing diverse chemical entities .

Agricultural Chemicals

Formulation of Agrochemicals
In agricultural chemistry, this compound is utilized in developing safer and more effective herbicides and pesticides. The fluorinated structure contributes to the compound's efficacy while potentially minimizing environmental impact compared to traditional agrochemicals .

Mechanism of Action

The mechanism of action of (2’-Fluorobiphenyl-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, in the context of its anti-inflammatory properties, the compound may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition occurs through the reversible binding of the compound to the active site of the COX enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2’-Fluorobiphenyl-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and bioavailability compared to its non-fluorinated counterparts .

Properties

IUPAC Name

2-[2-(2-fluorophenyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFKUCQFQDPPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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